molecular formula C20H20N4O2S B2678566 N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-80-9

N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2678566
CAS No.: 872987-80-9
M. Wt: 380.47
InChI Key: RPLXENYZARQZBW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications in medicinal chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step often involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 3-aminopyridine with appropriate reagents to form the pyridazinyl ring.

    Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-methoxyphenethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structure suggests it could act as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-2-(pyridin-3-yl)acetamide: Lacks the pyridazinyl and thioether groups, potentially altering its chemical reactivity and biological activity.

    N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide, which may affect its pharmacokinetic properties.

Uniqueness

N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both pyridazinyl and thioether groups distinguishes it from simpler analogs, potentially enhancing its utility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-18-7-3-2-5-15(18)10-12-22-19(25)14-27-20-9-8-17(23-24-20)16-6-4-11-21-13-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLXENYZARQZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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